4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine
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Overview
Description
4-Ethyl-1-methyl-1h,2’h-[3,3’-bipyrazol]-5-amine is a heterocyclic compound that belongs to the class of bipyrazoles This compound is characterized by the presence of two pyrazole rings connected through a single bond, with ethyl and methyl substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-1h,2’h-[3,3’-bipyrazol]-5-amine typically involves the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of 4-Ethyl-1-methyl-1h,2’h-[3,3’-bipyrazol]-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-1h,2’h-[3,3’-bipyrazol]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-1h,2’h-[3,3’-bipyrazol]-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
4-Ethyl-1-methyl-1h,2’h-[3,3’-bipyrazol]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-3-6-8(7-4-5-11-12-7)13-14(2)9(6)10/h4-5H,3,10H2,1-2H3,(H,11,12) |
InChI Key |
QFJVGAQNYCZVTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=NN2)C)N |
Origin of Product |
United States |
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